3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea
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Description
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.43. The purity is usually 95%.
The exact mass of the compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C20H24N2O5, with a molecular weight of approximately 368.42 g/mol. The structural features include a urea moiety linked to a pyrrolidine ring and a benzodioxin derivative, which are known to influence biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H24N2O5 |
Molecular Weight | 368.42 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The urea moiety may interact with various enzymes, potentially inhibiting their activity. This is significant in therapeutic contexts where enzyme modulation is required.
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Antioxidant Activity : Given the presence of the benzodioxin structure, the compound may exhibit antioxidant properties, protecting cells from oxidative stress.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of benzodioxin can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some related compounds have demonstrated efficacy against bacterial and fungal strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation markers in vitro and in vivo.
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
-
Anticancer Efficacy in Cell Lines : A study evaluated the cytotoxic effects of related compounds on human breast cancer cell lines (MCF-7). Results indicated significant dose-dependent inhibition of cell viability, correlating with increased apoptosis markers.
Compound Tested IC50 (µM) Mechanism Compound A 12.5 Apoptosis induction Compound B 8.0 Cell cycle arrest - Antimicrobial Testing : Another study assessed the antimicrobial activity of a similar benzodioxin derivative against Staphylococcus aureus and Escherichia coli. The derivative exhibited an MIC of 32 µg/mL against both strains.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-27-15-4-5-16(18(11-15)28-2)23-21(26)22-13-9-20(25)24(12-13)14-3-6-17-19(10-14)30-8-7-29-17/h3-6,10-11,13H,7-9,12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXTUIZOVIAIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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